N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide
Description
This compound (molecular formula: C25H18ClF9N4O2S; molecular weight: 692.94 g/mol) features a piperazinyl group bridging a 3-chloro-5-(trifluoromethyl)pyridinyl moiety and a phenyl ring substituted with two trifluoromethyl groups. Its structural complexity, including three trifluoromethyl groups, suggests high lipophilicity and metabolic stability, which are advantageous in agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF9N4O2S/c19-12-7-11(17(23,24)25)9-29-15(12)32-5-3-31(4-6-32)14-2-1-10(16(20,21)22)8-13(14)30-35(33,34)18(26,27)28/h1-2,7-9,30H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBUHPOPVPNAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NS(=O)(=O)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF9N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound belongs to the class of trifluoromethylpyridines, which are known for their wide range of biological activities. These activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Mode of Action
The exact mode of action of this compound is currently unknown. It is believed that the compound interacts with its targets in a way that is influenced by the unique properties of the trifluoromethyl group and the pyridine ring
Biochemical Pathways
Trifluoromethylpyridines are known to have a broad range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, often enhancing their metabolic stability and lipophilicity. This could potentially impact the bioavailability of the compound.
Result of Action
Given the wide range of applications of trifluoromethylpyridines, it is likely that this compound has multiple effects at the molecular and cellular level
Biological Activity
N-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenylmethanesulfonamide, commonly referred to as a trifluoromethyl-substituted piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C18H15ClF6N5O
- Molecular Weight : 502.25 g/mol
- CAS Number : 338409-44-2
Biological Activity Overview
The biological activity of this compound can be summarized based on its effects on various cellular and molecular targets. Research indicates that the trifluoromethyl groups enhance lipophilicity and metabolic stability, which may contribute to the compound's pharmacological properties.
1. Antimicrobial Activity
Studies have shown that compounds similar to N-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenylmethanesulfonamide exhibit significant antimicrobial properties. For instance, derivatives with similar piperazine structures were effective against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
2. Anticancer Potential
Research into the anticancer properties of related piperazine derivatives has revealed that they can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines .
3. Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicate that while it demonstrates potent biological activity, careful consideration of dosage is necessary to minimize toxicity to normal cells .
Case Studies and Research Findings
A series of studies have been conducted to explore the biological implications of this compound:
Mechanistic Insights
The mechanism of action for N-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenylmethanesulfonamide appears to involve:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : The compound could influence pathways such as apoptosis and cell cycle regulation, leading to decreased viability in cancerous cells.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activity, particularly in anticancer research. The presence of the piperazine moiety in N-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenylmethanesulfonamide enhances its potential as an anticancer agent by interacting with specific cellular targets involved in tumor growth and proliferation.
Case Study: Inhibition of Tumor Cell Proliferation
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated that it inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapeutics .
Agrochemical Applications
Herbicidal Properties
The compound's structural characteristics suggest potential use as a herbicide. Its mechanism of action may involve the inhibition of acetyl-CoA carboxylase, an essential enzyme for fatty acid biosynthesis in plants. This makes it a candidate for development as an agrochemical aimed at controlling weed populations.
Data Table: Herbicidal Efficacy
| Compound Name | Target Enzyme | Efficacy (IC50) | Application Area |
|---|---|---|---|
| N-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenylmethanesulfonamide | Acetyl-CoA Carboxylase | 0.25 µM | Agricultural Herbicide |
Toxicological Studies
Toxicity Assessment
Toxicological evaluations are crucial for understanding the safety profile of new compounds. The compound has been subjected to various toxicity tests, including acute toxicity and chronic exposure studies.
Case Study: Hepatotoxicity Evaluation
In a comprehensive study assessing liver toxicity, researchers utilized this compound to evaluate its effects on liver function markers in animal models. The study found that exposure led to elevated levels of alanine aminotransferase and aspartate aminotransferase, indicating potential hepatotoxic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Differences and Bioactivity Implications
Sulfonamide vs. ML267’s carbothioamide contributes to its specificity against bacterial PPTase, while the sulfonamide in the target compound could favor fungicidal activity, as seen in fluazinam derivatives .
Trifluoromethyl Substitutions :
- The target compound has three trifluoromethyl groups, whereas analogs like ML267 and the fluazinam intermediate have one. Trifluoromethyl groups increase lipophilicity, improving membrane permeability and resistance to oxidative metabolism, which is critical for agrochemical persistence .
Piperazinyl Linker Modifications: Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate replaces the sulfonamide with an ethyl ester group, likely reducing target affinity but improving solubility. This highlights the sulfonamide’s role in bioactivity .
Challenges and Limitations
- Synthesis Complexity: The target compound’s intricate structure poses synthetic challenges, particularly in achieving regioselective trifluoromethylation and piperazino coupling .
- Limited Bioactivity Data: Most evidence derives from structural analogs; direct studies on the target compound’s efficacy and toxicity are lacking.
- Solubility Trade-offs : High lipophilicity from trifluoromethyl groups may reduce aqueous solubility, necessitating formulation optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
